N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NOS/c21-17-6-1-2-7-18(17)27-16-10-8-15(9-11-16)25-19(26)13-4-3-5-14(12-13)20(22,23)24/h1-12H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPGMJIAKKGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) bridge undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 12 h | Sulfoxide ([SO] at sulfur) | |
| m-CPBA (1.2 equiv) | CH₂Cl₂, 0°C → rt, 4 h | Sulfone ([SO₂] at sulfur) |
Mechanistic Insight :
-
The electron-donating sulfanyl group is susceptible to oxidation. The trifluoromethyl group stabilizes intermediates via inductive effects, slowing reaction rates compared to alkyl analogs .
Amide Reduction
The benzamide group can be reduced to a benzylamine derivative:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ (4 equiv) | THF, reflux, 6 h | N-[4-(2-Chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzylamine |
Limitations :
-
The trifluoromethyl group remains intact under standard reduction conditions.
Electrophilic Aromatic Substitution (EAS)
The benzene rings undergo EAS at positions dictated by substituent directing effects:
Nitration
| Reagent | Site of Substitution | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | Meta to -CF₃ on benzamide | 5-Nitro-N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Halogenation
| Reagent | Site of Substitution | Product | Reference |
|---|---|---|---|
| Cl₂, FeCl₃ | Para to sulfanyl group | N-[4-(2-Chloro-5-fluorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Regiochemical Notes :
-
The trifluoromethyl group directs incoming electrophiles to the meta position on the benzamide ring.
-
The sulfanyl group directs substitution to ortho/para positions on its attached phenyl ring .
Nucleophilic Aromatic Substitution (NAS)
The 2-chlorophenyl group undergoes substitution under catalytic conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Pd(dba)₂, XPhos | K₃PO₄, dioxane, 100°C, 24 h | N-[4-(2-Phenylsulfanylphenyl)]-3-(trifluoromethyl)benzamide (via Suzuki coupling) |
Key Insight :
-
The chlorine substituent acts as a leaving group in cross-coupling reactions, enabling diversification of the aryl moiety .
Hydrolysis of the Amide Bond
Acid- or base-catalyzed hydrolysis cleaves the amide bond:
| Conditions | Products | Reference |
|---|---|---|
| 6 M HCl, reflux, 8 h | 3-(Trifluoromethyl)benzoic acid + 4-(2-Chlorophenyl)sulfanylaniline | |
| NaOH (10%), EtOH, 70°C | Same as above |
Kinetics :
-
Hydrolysis rates are slower compared to non-fluorinated analogs due to the electron-withdrawing -CF₃ group .
Comparative Reactivity with Structural Analogs
| Compound | Oxidation Susceptibility | EAS Site | Reduction Product |
|---|---|---|---|
| N-[4-(Phenylsulfanyl)phenyl]benzamide | High (S → SO₂) | Ortho/para to S | Benzylamine |
| N-[4-(2-Chlorophenyl)sulfanylphenyl]-3-nitrobenzamide | Moderate | Meta to -NO₂ | Amine + nitro reduction |
| Target Compound | Moderate (stabilized by -CF₃) | Meta to -CF₃ | Stable benzylamine derivative |
Scientific Research Applications
Medicinal Chemistry Applications
The compound is recognized for its potential as a therapeutic agent. Studies have shown that derivatives of similar structures exhibit significant biological activities, including antimicrobial and antitumor properties.
1.1 Antimicrobial Activity
Research indicates that compounds with trifluoromethyl and sulfonyl groups demonstrate promising antimicrobial effects. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been evaluated against Mycobacterium tuberculosis and other nontuberculous mycobacteria, showing moderate to significant inhibitory effects. The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 62.5 µM, indicating their potential as antimycobacterial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 2f | M. tuberculosis | 250 |
| 2f | M. kansasii | 125-250 |
| Rivastigmine | AChE Inhibition | 38.4 |
Enzyme Inhibition
The compound has been studied for its ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
2.1 Cholinesterase Inhibition
Compounds structurally related to N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent inhibitors exhibited IC50 values lower than those of established drugs like rivastigmine, suggesting their potential utility in treating cognitive disorders .
Table 2: Cholinesterase Inhibition Potency
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 2e | 27.04 | 58.01 |
| Rivastigmine | 38.4 | Not Applicable |
Case Studies
3.1 Case Study: Synthesis and Biological Evaluation
A study synthesized various derivatives of this compound and evaluated their biological activities against various strains of Mycobacterium species. The results highlighted the importance of alkyl chain length in enhancing antimicrobial efficacy .
3.2 Case Study: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship of similar compounds, revealing that modifications at the trifluoromethyl position significantly influenced both enzyme inhibition and antimicrobial activity. This study underscores the relevance of chemical modifications in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Halogenated Aromatic Systems
a) N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
- Structural Differences : Replaces the sulfanylphenyl group with a hydroxybenzamide moiety and introduces chlorine and trifluoromethyl groups on the phenyl ring.
- Key Data: Molecular formula C₁₄H₉ClF₃NO₂; average mass 315.67 g/mol; ChemSpider ID 29387134 .
b) 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structural Differences : Incorporates a fluorophenyl-thienylidene hybrid system instead of the chlorophenyl-sulfanylphenyl group.
- Key Data : Single-crystal X-ray structure confirms planar geometry and strong intermolecular hydrogen bonding (R factor = 0.034) .
- Implications : Fluorine substitution may improve metabolic stability, while the thienylidene ring could modulate electronic properties and binding affinity.
Benzamide Derivatives with Piperazine or Sulfonamide Linkers
a) N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)
- Structural Differences : Uses a piperazine-ethoxyethyl linker and a thiophenyl group instead of the sulfanylphenyl-chlorophenyl system.
- Key Data : Synthesized via nucleophilic substitution (32% yield); purified via dual-phase chromatography .
- Implications: The piperazine linker and cyanophenyl group may enhance dopamine D3 receptor binding, as suggested by its designation as a receptor ligand .
b) N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide
- Structural Differences : Replaces the sulfanyl group with a sulfonamide linker and introduces a 3-methylphenyl substituent.
- Key Data: Sulfonamide derivatives are noted for antibacterial activity and enzyme inhibition .
Agrochemical Benzamide Derivatives
a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structural Differences : Features an isopropoxyphenyl group instead of the chlorophenyl-sulfanylphenyl system.
- Use : Fungicide targeting succinate dehydrogenase .
- Implications : The isopropoxy group may enhance lipophilicity and membrane penetration, critical for fungicidal activity.
b) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
Biological Activity
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide, with the CAS number 339105-54-3, is a complex organic compound characterized by a unique molecular structure that includes a chlorophenyl group, a sulfanylphenyl group, and a trifluoromethyl group attached to a benzamide core. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H13ClF3NOS |
| Molar Mass | 407.84 g/mol |
| IUPAC Name | This compound |
| Synonyms | Benzamide, N-[4-[(2-chlorophenyl)thio]phenyl]-3-(trifluoromethyl)- |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways by acting on enzymes or receptors involved in cellular processes. For instance, it may inhibit or activate certain kinases involved in T-cell signaling pathways, impacting immune responses and potentially leading to therapeutic effects in immune-related disorders .
Biological Activity Studies
Research indicates that this compound exhibits several biological activities, including:
Case Studies
- Cancer Research : In a recent study exploring the efficacy of benzamide derivatives in cancer therapy, this compound was evaluated alongside other compounds. Results indicated that it exhibited moderate cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .
- Antimicrobial Evaluation : A comparative study of various benzamide derivatives revealed that compounds similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents based on its structure .
Pharmacological Profile
The pharmacological profile of this compound is still under investigation, but preliminary data suggest:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide?
- Methodology : The compound’s synthesis likely involves coupling a benzoyl chloride derivative (e.g., 3-(trifluoromethyl)benzoyl chloride) with a substituted aniline precursor (e.g., 4-(2-chlorophenyl)sulfanylaniline). Reaction conditions such as solvent choice (e.g., dichloromethane or methanol/acidic aqueous mixtures), base (e.g., triethylamine), and temperature (room temperature to reflux) are critical for yield optimization . Reverse-phase chromatography (e.g., 10%–40% methanol/0.1% aqueous formic acid gradient) is effective for purification, as demonstrated in structurally analogous benzamide syntheses .
Q. How can spectroscopic techniques (NMR, UV, MS) be applied to characterize this compound?
- Methodology :
- 1H/13C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in 13C NMR as a quartet) and aromatic protons (δ 7.0–8.5 ppm in 1H NMR). The sulfanyl group may deshield adjacent aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating cleavage of the amide bond or sulfanyl-phenyl linkages .
- UV Spectroscopy : Absorbance maxima in the 250–300 nm range reflect π→π* transitions in aromatic/trifluoromethyl systems .
Q. What are the crystallographic features of structurally related benzamide derivatives?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions such as N–H···O=C hydrogen bonds and C–H···F contacts. For example, in N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide, short H-bonds (2.15–2.89 kcal/mol stabilization energy) and C–H···F interactions dominate packing .
Advanced Research Questions
Q. How do conflicting spectroscopic and crystallographic data inform structural ambiguity in trifluoromethyl-substituted benzamides?
- Methodology : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from dynamic effects (e.g., rotational barriers in sulfanyl groups) or polymorphism. For example, short C–H···F interactions observed in crystals may not manifest in solution NMR due to solvent effects. Computational modeling (DFT) can reconcile these differences by simulating solvent-solute interactions .
Q. What strategies optimize the compound’s reactivity for selective functionalization (e.g., halogenation, cross-coupling)?
- Methodology :
- Halogenation : Electrophilic substitution at the 2-chlorophenyl ring may be hindered by steric/electronic effects from the sulfanyl group. Directed ortho-metalation (e.g., using LDA) could enable regioselective bromination .
- Cross-Coupling : Suzuki-Miyaura coupling of the trifluoromethylbenzamide moiety requires palladium catalysts (e.g., Pd(PPh3)4) and aryl boronic acids. The sulfanyl group’s electron-withdrawing nature may slow reactivity, necessitating elevated temperatures .
Q. How does the sulfanylphenyl group influence biological activity compared to other sulfur-containing analogs?
- Methodology : Comparative studies with thioether (sulfanyl) vs. sulfonyl or morpholinyl analogs can assess pharmacokinetic differences. For example, sulfanyl groups enhance lipophilicity (logP), improving membrane permeability, while sulfonyl derivatives increase metabolic stability. In vitro assays (e.g., enzyme inhibition or receptor binding) quantify these effects .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology : Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations model binding affinities. Key interactions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
